[1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one
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Overview
Description
[1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique triazole and pyrazine rings, which contribute to its diverse biological activities. Researchers have explored its potential as a therapeutic agent due to its ability to interact with various biological targets.
Mechanism of Action
Target of Action
The primary target of [1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one, also known as 2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one, is the c-Met kinase . c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular growth, survival, and migration .
Mode of Action
The compound interacts with its target, c-Met kinase, by inhibiting its activity . This inhibition disrupts the signaling pathways regulated by c-Met kinase, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of c-Met kinase affects various biochemical pathways. It primarily impacts the downstream signaling pathways of c-Met kinase, which are involved in cell growth, survival, and migration .
Pharmacokinetics
The compound’s effectiveness against cancer cell lines suggests it has sufficient bioavailability .
Result of Action
The compound exhibits excellent anti-tumor activity against various cancer cell lines, including A549, MCF-7, and HeLa . It inhibits c-Met kinase at the nanomolar level, demonstrating its potent inhibitory effect .
Biochemical Analysis
Biochemical Properties
It has been reported that [1,2,4]triazolo[4,3-a]pyrazin-3-amine derivatives, which are structurally similar to [1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one, are potentially active structures that can be used in the optimization of NR2B antagonists . This suggests that this compound may interact with enzymes, proteins, and other biomolecules in a similar manner.
Cellular Effects
It has been reported that [1,2,4]triazolo[4,3-a]pyrazin-3-amine derivatives are employed as modulators in FGFR2 genes for the treatment of proliferative disorders, including cancers . This suggests that this compound may have similar effects on various types of cells and cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with α-haloketones or α-haloesters, followed by cyclization to form the desired triazolopyrazine ring system . The reaction conditions often include the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory-scale preparations. Scaling up the reaction may involve optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure efficient and cost-effective production.
Chemical Reactions Analysis
Types of Reactions
[1,2,4]Triazolo[4,3-a]pyrazin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazolopyrazine N-oxides, while reduction can produce triazolopyrazine derivatives with reduced functional groups. Substitution reactions can introduce various alkyl, acyl, or aryl groups onto the triazolopyrazine scaffold .
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown promise as an inhibitor of specific enzymes and receptors, making it a valuable tool for studying biological pathways.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, often used as a kinase inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potential as a CDK2 inhibitor, this compound shares structural similarities with [1,2,4]triazolo[4,3-a]pyrazin-3(2H)-one.
Uniqueness
What sets this compound apart is its unique combination of triazole and pyrazine rings, which confer distinct chemical and biological properties. Its ability to inhibit c-Met kinase with high potency makes it a promising candidate for further development as an anticancer agent .
Properties
IUPAC Name |
2H-[1,2,4]triazolo[4,3-a]pyrazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-8-7-4-3-6-1-2-9(4)5/h1-3H,(H,8,10) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGWVBPVZYVPMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NNC2=O)C=N1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
136.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53975-75-0 |
Source
|
Record name | 2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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